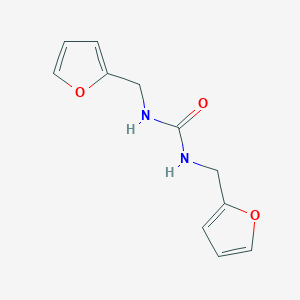

1,3-Bis(furan-2-ylmethyl)urea

Vue d'ensemble

Description

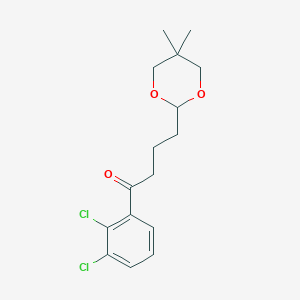

1,3-Bis(furan-2-ylmethyl)urea is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of furan, a heterocyclic compound, and urea .

Synthesis Analysis

The synthesis of 1,3-Bis(furan-2-ylmethyl)urea involves the reaction of furfural with urea . The process involves coupling of furfural with urea to obtain 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is subsequently refluxed with more urea in ethanol for 1 hour to afford the product .Molecular Structure Analysis

The molecular structure of 1,3-Bis(furan-2-ylmethyl)urea includes azomethine functional groups (C=N) which appear at δ 7.6 ppm and δ 7.0 ppm in the proton spectra. The peaks between δ 105 and δ 160 ppm of 13C spectra represent the methylene carbons (C=C) .Chemical Reactions Analysis

The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . These compounds are good antimicrobial agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(furan-2-ylmethyl)urea include a molecular weight of 220.23 . Further details about its physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Antimicrobial Activity

BFMU has been investigated for its antibacterial and antifungal properties. In a study by Alabi et al., BFMU was screened against several pathogens, including Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, Xanthomonas axonopodis, and Streptococcus bovis. It also showed activity against fungal isolates such as Fusarium oxysporum, Colletotrichum gloeosporioides, and Cercospora zeae-maydis . These findings suggest its potential as an antimicrobial agent.

Medicinal Chemistry

Furfural derivatives, including BFMU, have gained attention due to their diverse biological activities. Researchers have explored their antiviral, antioxidant, antitumor, and antihistaminic properties. BFMU could serve as a valuable active ingredient in pharmaceutical formulations .

Green Chemistry

The furan nucleus is essential in the design of new drugs. BFMU’s structure makes it an interesting candidate for green chemistry approaches. Incorporating furfural derivatives like BFMU can contribute to sustainable and environmentally friendly processes .

Quantum Chemical Studies

Computational studies using density functional theory (DFT) have revealed insights into BFMU’s electronic properties. Parameters such as frontier molecular orbital energies (EHOMO and ELUMO) provide valuable information about its reactivity and stability .

Synthetic Strategy for 2-Methylfuran and γ-Butyrolactone

BFMU’s synthesis pathway involves furfural derivatives. These compounds play a crucial role in the efficient synthesis of 2-methylfuran and γ-butyrolactone, which have applications in various chemical processes .

Plant Protection

Furfural derivatives are also used as plant protectants. Their antifungal properties can help control plant diseases, making them valuable in agriculture and horticulture .

Orientations Futures

Mécanisme D'action

Target of Action

1,3-Bis(furan-2-ylmethyl)urea is a synthesized imine compound with potential biological activities . The primary targets of this compound are various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . These organisms play a significant role in causing various infectious diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing the diseases they cause.

Mode of Action

The compound’s mode of action involves its interaction with these microorganisms, leading to their inhibition . , which are known to have antimicrobial properties.

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the targeted microorganisms, leading to their inhibition .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of 1,3-Bis(furan-2-ylmethyl)urea is the inhibition of various microorganisms, including Escherichia coli , Salmonella typhi , and Bacillus subtilis . This inhibition prevents the diseases caused by these microorganisms, demonstrating the compound’s potential as a therapeutic agent .

Propriétés

IUPAC Name |

1,3-bis(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-7-9-3-1-5-15-9)13-8-10-4-2-6-16-10/h1-6H,7-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJZXRBTOBXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304602 | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(furan-2-ylmethyl)urea | |

CAS RN |

39200-98-1 | |

| Record name | NSC166445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

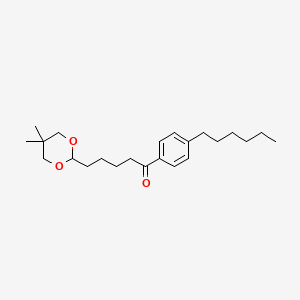

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)